An In-depth Technical Guide to the Chemical Properties and Applications of Substituted Nitrotoluenes for Advanced Organic Synthesis
An In-depth Technical Guide to the Chemical Properties and Applications of Substituted Nitrotoluenes for Advanced Organic Synthesis
Introduction
Substituted nitrotoluenes are a cornerstone of modern organic synthesis, serving as versatile intermediates in the construction of complex molecular architectures. Among these, 4-Bromo-3-nitrotoluene (CAS 5326-34-1) stands out as a particularly valuable building block.[1] Its strategic arrangement of a methyl group, a nitro group, and a bromine atom on a benzene ring provides a rich tapestry of reactivity, enabling a wide range of chemical transformations.[1] This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive exploration of the chemical properties, synthesis, and applications of 4-Bromo-3-nitrotoluene, while also providing expert insights into the predicted characteristics of its difluoromethoxy derivative.
Physicochemical Properties of 4-Bromo-3-nitrotoluene
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. 4-Bromo-3-nitrotoluene is a low melting solid, and its key properties are summarized in the table below.[2]
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₂ | [3] |
| Molecular Weight | 216.03 g/mol | [3] |
| CAS Number | 5326-34-1 | [3] |
| Appearance | Low melting solid | [2] |
| Melting Point | 31-33 °C (lit.) | [2] |
| Boiling Point | 151.5-152.5 °C/14 mmHg (lit.) | [2] |
| Density | 1.578 g/mL at 25 °C (lit.) | [2] |
| InChIKey | UPBUTKQMDPHQAQ-UHFFFAOYSA-N | [3] |
| SMILES | Cc1ccc(Br)c(c1)=O |
Synthesis and Purification
The synthesis of 4-Bromo-3-nitrotoluene typically involves controlled electrophilic aromatic substitution reactions on toluene or its derivatives.[1] The regioselectivity of these reactions is crucial to achieving the desired substitution pattern.[1] A common synthetic approach involves the nitration of p-bromotoluene. The methyl group is an ortho, para-director and an activating group, while the bromine is also an ortho, para-director but a deactivating group. The directing effects of the methyl group are stronger, leading to the nitration at the position ortho to the methyl group and meta to the bromine.
A general laboratory-scale synthesis protocol is outlined below:
Experimental Protocol: Nitration of p-Bromotoluene
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add p-bromotoluene to a mixture of concentrated sulfuric acid and fuming nitric acid at a controlled temperature, typically below 10 °C.
-
Reaction Execution: The nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise to the solution of p-bromotoluene in sulfuric acid, maintaining the temperature below 10 °C.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
Purification: The crude product is collected by filtration, washed with cold water until neutral, and then purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure 4-Bromo-3-nitrotoluene.
Caption: Synthetic workflow for 4-Bromo-3-nitrotoluene.
Chemical Reactivity and Synthetic Applications
The unique arrangement of the bromo, nitro, and methyl groups on the toluene ring endows 4-Bromo-3-nitrotoluene with a versatile reactivity profile, making it a valuable intermediate in multi-step syntheses.
Nucleophilic Aromatic Substitution
The bromine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, facilitated by the electron-withdrawing nitro group at the 3-position. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to form a range of substituted nitrotoluenes.
Cross-Coupling Reactions
The carbon-bromine bond is a key handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl compounds and other elaborated structures.[1]
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents, such as SnCl₂/HCl, H₂/Pd-C, or iron in acidic media. The resulting 2-bromo-5-methylaniline is a valuable precursor for the synthesis of a wide array of heterocyclic compounds, dyes, and pharmaceuticals.[2]
Oxidation of the Methyl Group
The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid, yielding 4-bromo-3-nitrobenzoic acid. This transformation further expands the synthetic utility of the starting material.
Caption: Reactivity pathways of 4-Bromo-3-nitrotoluene.
Analytical Characterization
The identity and purity of 4-Bromo-3-nitrotoluene are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group protons, with chemical shifts and coupling patterns consistent with the substitution pattern.[3][4]
-
¹³C NMR: The carbon NMR spectrum shows distinct resonances for each of the seven carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the nitro group (typically around 1530 and 1350 cm⁻¹), the C-Br bond, and the aromatic C-H and C=C bonds.[3][5]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern, which is consistent with its structure.[3][6]
The Predicted Influence of a Difluoromethoxy Group
While specific data for 4-Bromo-3-difluoromethoxy-5-nitrotoluene is unavailable, we can predict its properties based on the known effects of the difluoromethoxy (-OCF₂H) group.
The difluoromethoxy group is a fascinating substituent in medicinal chemistry due to its unique electronic properties.[7] It is considered a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[8][9]
-
Electronic Effects: The difluoromethoxy group is moderately electron-withdrawing due to the strong inductive effect of the two fluorine atoms.[10][11] This is in contrast to the methoxy group, which is an activating, electron-donating group.[12] The electron-withdrawing nature of the difluoromethoxy group would further deactivate the aromatic ring towards electrophilic substitution compared to 4-Bromo-3-nitrotoluene.
-
Reactivity:
-
Nucleophilic Aromatic Substitution: The additional electron-withdrawing character of the difluoromethoxy group would likely enhance the rate of SNAr reactions at the bromine-bearing carbon.
-
Cross-Coupling Reactions: The C-Br bond would remain a viable handle for cross-coupling reactions.
-
-
Physicochemical Properties: The introduction of a difluoromethoxy group would significantly increase the molecular weight and likely alter the melting and boiling points. The lipophilicity of the molecule would also be affected, a key parameter in drug design.[7]
Safety and Handling
4-Bromo-3-nitrotoluene is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[13][14]
-
Hazards: It is toxic if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[3][13]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.[14] A NIOSH/MSHA-approved respirator may be necessary.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] Keep away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[14]
Conclusion
4-Bromo-3-nitrotoluene is a highly versatile and valuable building block in organic synthesis, offering multiple reaction sites for the construction of complex molecules. Its well-defined physicochemical properties and predictable reactivity make it an indispensable tool for chemists in academia and industry. While "4-Bromo-3-difluoromethoxy-5-nitrotoluene" remains a less-explored compound, an understanding of the fundamental properties of 4-Bromo-3-nitrotoluene, coupled with the known electronic effects of the difluoromethoxy group, provides a solid framework for predicting its behavior and guiding its potential future applications in drug discovery and materials science.
References
-
Exploring the Synthesis and Reactivity of 4-Bromo-3-nitrotoluene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
4-Bromo-3-nitrotoluene. (n.d.). PubChem. Retrieved from [Link]
-
What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? (2022, May 11). Quora. Retrieved from [Link]
-
Chemical Properties of 4-Bromo-3-nitrotoluene (CAS 5326-34-1). (n.d.). Cheméo. Retrieved from [Link]
- Hu, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7036-7097. doi:10.1039/D1CS00360G
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2026, January 7). ResearchGate. Retrieved from [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (n.d.). PMC. Retrieved from [Link]
-
4-Bromo-3-nitrotoluene. (n.d.). NIST WebBook. Retrieved from [Link]
-
4-Bromo-3-nitrotoluene. (n.d.). NIST WebBook, IR Spectrum. Retrieved from [Link]
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024, December 3). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024, November 24). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
-
Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. (2019, December 6). MDPI. Retrieved from [Link]
-
4-bromo-3-nitrotoluene (C7H6BrNO2). (n.d.). PubChemLite. Retrieved from [Link]
-
Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane. (2014, December 18). ScienceOpen. Retrieved from [Link]
-
16.10: Synthesis of Polysubstituted Benzenes. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]
-
Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018, May 16). Chemistry Stack Exchange. Retrieved from [Link]
-
4-Bromo-3-nitrotoluene. (2018, February 16). SIELC Technologies. Retrieved from [Link]
-
Developments and applications of α-bromonitrostyrenes in organic syntheses. (n.d.). PMC. Retrieved from [Link]
-
THE NITRO GROUP IN ORGANIC SYNTHESIS. (n.d.). SciSpace. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Bromo-3-nitrotoluene | 5326-34-1 [chemicalbook.com]
- 3. 4-Bromo-3-nitrotoluene | C7H6BrNO2 | CID 79224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-3-nitrotoluene(5326-34-1) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Bromo-3-nitrotoluene [webbook.nist.gov]
- 6. 4-Bromo-3-nitrotoluene [webbook.nist.gov]
- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane – ScienceOpen [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 4-Bromo-3-nitrotoluene, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 14. fishersci.com [fishersci.com]
